Product packaging for Sayanedine(Cat. No.:CAS No. 30564-92-2)

Sayanedine

Cat. No.: B1220316
CAS No.: 30564-92-2
M. Wt: 298.29 g/mol
InChI Key: JSDXTLJPMLRQOB-UHFFFAOYSA-N
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Description

Sayanedine is a naturally occurring flavonoid compound identified in plant species such as germinated yellow peas . It is recognized by researchers for its potential bioactive properties, particularly its role in antioxidative activity. In model food systems, this compound has been singled out as a pivotal phenolic compound responsible for hydrogen-donating capacity, which is a key mechanism for neutralizing free radicals and combating oxidative stress . This antioxidant potential makes it a compound of interest for various research applications, including the study of food oxidation and broader investigations into oxidative processes in biological systems. The specific molecular pathways and full mechanism of action for this compound are areas of active research. Researchers can utilize this high-purity compound to further explore its applications and functions. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B1220316 Sayanedine CAS No. 30564-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30564-92-2

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-11-4-5-12-15(8-11)22-9-13(17(12)19)10-3-6-14(18)16(7-10)21-2/h3-9,18H,1-2H3

InChI Key

JSDXTLJPMLRQOB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)OC

melting_point

165-166°C

Other CAS No.

30564-92-2

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sayanedine: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sayanedine is a naturally occurring isoflavone, a class of organic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, formula, and physicochemical properties. Despite the well-documented bioactivities of many isoflavones, a thorough review of the scientific literature reveals a significant gap in the understanding of this compound's specific biological effects, associated signaling pathways, and established experimental protocols for its study. This document summarizes the available chemical data and highlights the lack of biological information, thereby identifying a potential area for future research.

Chemical Identity and Structure

This compound, a member of the 7-methoxyisoflavones, has the chemical formula C₁₇H₁₄O₅.[1][2] Its systematic IUPAC name is 3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one. The compound is structurally characterized by a chromen-4-one core substituted with a methoxy group at the 7-position and a 4-hydroxy-3-methoxyphenyl group at the 3-position.

Below is a two-dimensional representation of the this compound structure.

Sayanedine_Structure cluster_this compound This compound img img

A 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug delivery systems.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅[1][2]
Molecular Weight 298.29 g/mol
CAS Number 30564-92-2[1]
InChI Key JSDXTLJPMLRQOB-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)OC[1]
logP (Octanol-Water Partition Coefficient) 2.8
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including major chemical and biological databases, did not yield any specific studies on the biological activity of this compound. While isoflavones as a class are known to possess a wide range of pharmacological effects, including estrogenic, anti-inflammatory, and antioxidant activities, the specific effects of this compound remain uninvestigated.

Consequently, there is no information available regarding the signaling pathways modulated by this compound. The diagram below illustrates the current void in our understanding of its biological interactions.

Sayanedine_Signaling_Pathway This compound This compound BiologicalTarget Unknown Biological Target(s) This compound->BiologicalTarget ? SignalingPathway Unidentified Signaling Pathway(s) BiologicalTarget->SignalingPathway ? BiologicalEffect Unknown Biological Effect(s) SignalingPathway->BiologicalEffect ?

Hypothetical workflow illustrating the unknown biological activity of this compound.

Experimental Protocols

Given the absence of published research on the biological effects of this compound, there are no established experimental protocols for its biological evaluation. General methodologies for the isolation of isoflavones from plant sources, such as Pisum sativum (pea), where this compound has been identified, can be adapted. However, specific protocols for synthesis, purification, and biological assays for this compound are not available in the public domain.

The logical workflow for future investigation would follow a standard drug discovery and development path, as outlined below.

Sayanedine_Research_Workflow cluster_0 Compound Acquisition cluster_1 Biological Screening cluster_2 Mechanism of Action cluster_3 Preclinical Development Isolation Isolation from Natural Sources Screening High-Throughput Screening Isolation->Screening Synthesis Chemical Synthesis Synthesis->Screening Assays In vitro Bioassays Screening->Assays Pathway Signaling Pathway Analysis Assays->Pathway Target Target Identification Pathway->Target InVivo In vivo Studies Target->InVivo Tox Toxicology InVivo->Tox

A proposed experimental workflow for the investigation of this compound's biological properties.

Conclusion and Future Directions

This compound is a well-characterized isoflavone from a chemical perspective. However, there is a complete lack of data regarding its biological activities and potential therapeutic applications. This presents a significant opportunity for researchers in natural product chemistry, pharmacology, and drug discovery. Future research should focus on the systematic evaluation of this compound's bioactivity through in vitro screening, followed by more in-depth studies to elucidate its mechanism of action and potential for therapeutic development. The structural similarity of this compound to other bioactive isoflavones suggests that it may possess interesting and unexplored pharmacological properties.

References

Sayanedine: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sayanedine, a naturally occurring isoflavone, has been identified as 3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one. As a member of the isoflavonoid class of phytochemicals, it holds potential interest for researchers in medicinal chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a generalized protocol for its isolation from plant matrices. The information herein is intended to serve as a foundational resource for scientific investigation into this specific isoflavone.

Natural Sources of this compound

To date, the documented natural occurrence of this compound is limited, with its presence detected in a select few common dietary staples. The primary sources identified in the scientific literature are leguminous plants. Quantitative data on the concentration of this compound in these sources is not yet available.

Table 1: Documented Natural Sources of this compound

Plant SpeciesCommon NamePlant Part(s)
Pisum sativumCommon PeaNot specified
Pulses (general)PulsesNot specified

Data derived from the Human Metabolome Database and FooDB, which indicate detection but not quantification of this compound in these sources.[1][2]

Isolation and Purification of this compound

A specific, detailed experimental protocol for the isolation of this compound has not been extensively reported in the peer-reviewed literature. However, based on established methodologies for the extraction and purification of isoflavones from leguminous sources, a generalized protocol can be proposed. This protocol is designed to serve as a starting point for the development of a targeted isolation strategy for this compound.

General Experimental Protocol for Isoflavone Isolation

This protocol outlines a multi-step process involving extraction, partitioning, and chromatographic separation to isolate isoflavones like this compound from plant material.

1. Sample Preparation:

  • Obtain fresh or dried plant material (e.g., seeds of Pisum sativum).

  • If using fresh material, lyophilize to remove water.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using a polar solvent.

  • Solvent System: A mixture of methanol and water (e.g., 80:20 v/v) or ethanol and water is commonly employed for efficient extraction of isoflavones.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent system at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • The extraction can be performed at room temperature with continuous stirring for several hours or accelerated using methods such as sonication or Soxhlet extraction.

    • Repeat the extraction process multiple times (typically 2-3 times) with fresh solvent to ensure exhaustive extraction.

    • Combine the extracts and filter to remove solid plant debris.

3. Solvent Partitioning:

  • The crude extract is concentrated under reduced pressure to remove the extraction solvent.

  • The resulting aqueous suspension is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • Sequentially partition the aqueous extract with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Isoflavones are typically enriched in the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to yield a concentrated isoflavone-rich extract.

4. Chromatographic Purification:

  • The isoflavone-rich extract is further purified using chromatographic techniques.

  • Column Chromatography:

    • Pack a column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

    • Dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, a gradient of chloroform and methanol is often used.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

    • A C18 reversed-phase column is typically used.

    • The mobile phase usually consists of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

    • Fractions corresponding to the peak of this compound are collected.

5. Structure Elucidation:

  • The purified compound is identified and its structure is confirmed using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Experimental Workflow for this compound Isolation

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis plant_material Plant Material (e.g., Pisum sativum seeds) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) concentration->partitioning column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structure_elucidation Structure Elucidation (MS, NMR) pure_this compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The specific biological activities and associated signaling pathways of this compound have not yet been extensively investigated and reported in the scientific literature. However, as an isoflavone, it belongs to a class of compounds known for a wide range of pharmacological effects.

Isoflavones, in general, are recognized as phytoestrogens, meaning they can bind to estrogen receptors (ERα and ERβ) and exert either estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels. This activity is a key area of research for their potential role in hormone-dependent conditions.

Furthermore, many isoflavones have demonstrated antioxidant properties, acting as free radical scavengers and reducing oxidative stress. Other reported activities for this class of compounds include anti-inflammatory, anti-cancer, and cardioprotective effects.

Due to the lack of specific data for this compound, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound is an isoflavone with a confirmed natural presence in common peas and pulses. While a specific and detailed protocol for its isolation is not yet established, a general methodology based on standard phytochemical techniques can be employed for its extraction and purification. The biological activities of this compound remain largely unexplored, presenting a promising avenue for future research. The information provided in this guide is intended to facilitate and encourage further investigation into the properties and potential applications of this natural compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Sayanedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sayanedine is a 7-O-methylisoflavone, a class of organic compounds belonging to the flavonoids.[1] It has been detected in edible plants such as common peas (Pisum sativum) and other pulses.[1] As a phytoestrogen, its potential biological activities are of significant interest to researchers in nutrition, pharmacology, and drug development. Accurate and precise quantification of this compound in various matrices is crucial for understanding its bioavailability, metabolism, and therapeutic potential.

This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅PubChem
Molecular Weight 298.29 g/mol PubChem
Class 7-O-methylisoflavoneFooDB
Synonyms 3-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-onePubChem
CAS Number 30564-92-2PubChem

Analytical Techniques for this compound Quantification

The quantification of isoflavones like this compound is commonly performed using reversed-phase HPLC coupled with a UV or a mass spectrometric detector. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and low concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of isoflavones. The method typically involves an extraction step followed by chromatographic separation and detection based on UV absorbance.

Table 1: HPLC-UV Method Parameters for Isoflavone Quantification

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% formic or acetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40 °C
Detection Wavelength 260 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This is particularly advantageous for complex sample matrices where co-eluting compounds might interfere with UV detection.

Table 2: Predicted LC-MS/MS Method Parameters for this compound Quantification

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 299.09
Product Ions (Q3) To be determined experimentally (predicted fragments from loss of methyl and methoxy groups)
Collision Energy To be optimized
Chromatographic Conditions Similar to HPLC-UV method

Experimental Protocols

Sample Preparation from Plant Material (e.g., Peas, Pulses)

A generic and robust sample preparation workflow is essential for accurate quantification.

G cluster_sample_prep Sample Preparation Workflow cluster_hydrolysis Optional Hydrolysis start Homogenized Plant Material extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hydrolysis Acid Hydrolysis (optional, for total isoflavone content) supernatant->hydrolysis filtration Filtration (0.22 µm filter) supernatant->filtration Direct Analysis hydrolysis->filtration analysis Inject into HPLC or LC-MS/MS filtration->analysis

Caption: General workflow for the extraction of this compound from plant matrices.

Protocol:

  • Homogenization: Grind freeze-dried plant material to a fine powder.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 80% aqueous methanol.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • (Optional) Acid Hydrolysis for Total Isoflavone Content:

    • To a portion of the supernatant, add an equal volume of 2M hydrochloric acid.

    • Heat at 90°C for 1 hour to hydrolyze isoflavone glycosides to their aglycone forms.

    • Neutralize the sample with sodium hydroxide.

  • Filtration: Filter the supernatant (or hydrolyzed sample) through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject the filtered sample into the HPLC or LC-MS/MS system.

Signaling Pathways Potentially Modulated by Isoflavones

Isoflavones are known to interact with various signaling pathways, which is the basis for their potential health benefits. While no studies have specifically investigated the signaling pathways affected by this compound, the general pathways modulated by isoflavones provide a valuable starting point for research.

G cluster_pathways General Isoflavone Signaling Pathways cluster_receptors Receptor Binding cluster_downstream Downstream Signaling Cascades cluster_effects Cellular Effects isoflavones Isoflavones (e.g., this compound) ER Estrogen Receptors (ERα, ERβ) isoflavones->ER PPAR Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) isoflavones->PPAR Akt Akt Pathway ER->Akt MAPK MAPK Pathway ER->MAPK gene_expression Altered Gene Expression ER->gene_expression NFkB NF-κB Pathway PPAR->NFkB PPAR->gene_expression cell_proliferation Inhibition of Cell Proliferation Akt->cell_proliferation apoptosis Induction of Apoptosis MAPK->apoptosis inflammation Modulation of Inflammation NFkB->inflammation

Caption: Potential signaling pathways modulated by isoflavones.

This diagram illustrates that isoflavones can bind to nuclear receptors like Estrogen Receptors (ERs) and Peroxisome Proliferator-Activated Receptors (PPARs). This interaction can trigger downstream signaling cascades, including the Akt, MAPK, and NF-κB pathways, ultimately leading to changes in gene expression and cellular processes such as apoptosis, inflammation, and cell proliferation.[1][2][3][4][5]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or experimental conditions.

Table 3: Example of Quantitative Data for this compound in Different Pea Cultivars

Pea CultivarThis compound Concentration (µg/g dry weight) ± SD
Cultivar A15.2 ± 1.8
Cultivar B21.5 ± 2.3
Cultivar C9.8 ± 1.1

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in plant matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Further research is needed to determine the specific mass fragmentation pattern of this compound to develop a highly specific LC-MS/MS method and to elucidate the precise signaling pathways it modulates.

References

Application Note: Quantification of Cyanide in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note describes a robust and sensitive HPLC-MS/MS method for the determination of cyanide in plasma. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of cyanide levels for toxicological and pharmacokinetic studies.

Introduction

Cyanide is a rapidly acting and highly toxic chemical agent. The ability to accurately and swiftly measure cyanide concentrations in biological matrices such as plasma is crucial for both clinical and forensic toxicology. This method utilizes a derivatization step followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to ensure high selectivity and sensitivity.

Experimental

Materials and Reagents
  • Potassium cyanide (KCN)

  • Potassium thiocyanate (KSCN)

  • Internal Standard (IS): ¹³C¹⁵N-labeled potassium cyanide (K¹³C¹⁵N)

  • Naphthalene-2,3-dicarboxaldehyde (NDA)

  • Taurine

  • Monobromobimane (MBB)

  • Ammonium formate

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Control plasma

Sample Preparation

A protein precipitation and derivatization method is employed for plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (K¹³C¹⁵N).

  • Add 300 µL of ice-cold acetone to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a solution containing 10 mM ammonium formate, NDA, and taurine for cyanide derivatization.

  • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the N-substituted 1-cyano[f]benzoisoindole (CBI) derivative.

  • Inject 10 µL of the derivatized sample into the HPLC-MS/MS system.

HPLC Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 10 µL
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Gas Flow As per instrument manufacturer's recommendations

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyanide-NDA (CBI)299.1191.125
IS-¹³C¹⁵N-NDA301.1193.125

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

AnalyteCalibration Range (ng/mL)
Cyanide1 - 1000> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low54.25.898.5
Medium503.54.9101.2
High8002.84.199.3
Recovery

The extraction recovery of cyanide from plasma was determined at three QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low588.7
Medium5092.1
High80090.5

Experimental Workflow Diagram

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (10 µL) sample->is_addition precipitation Protein Precipitation (300 µL cold Acetone) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporation reconstitution Reconstitute & Derivatize (100 µL NDA/Taurine solution) evaporation->reconstitution incubation Incubate (15 min, RT) reconstitution->incubation injection Inject into HPLC-MS/MS (10 µL) incubation->injection

Caption: Plasma sample preparation and derivatization workflow for cyanide analysis.

Conclusion

This application note provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the quantification of cyanide in plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for a wide range of research and clinical applications.

Troubleshooting & Optimization

Overcoming Sayanedine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Sayanedine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a 7-o-methylisoflavone with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol .[1][2] Its predicted water solubility is low, at approximately 0.032 g/L, which can present significant challenges for its use in biological assays and other aqueous-based experimental systems.[3] Poor solubility can lead to inaccurate and irreproducible results due to precipitation of the compound.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

First, it's crucial to confirm that the insolubility is not due to experimental error. Ensure that your calculations for concentration are correct and that the buffer has been prepared properly. Attempt to dissolve a small amount of this compound in a known good organic solvent (like DMSO or ethanol) to ensure the quality of the compound stock. If the compound dissolves in the organic solvent but precipitates when added to the aqueous buffer, you are likely facing a true solubility issue.

Q3: Can adjusting the pH of the buffer improve this compound's solubility?

Adjusting the pH can be an effective method for compounds with ionizable groups. This compound has a predicted acidic pKa of 9.44 due to a phenolic hydroxyl group.[3] Therefore, increasing the pH of the buffer to a value above 9.44 will deprotonate this group, leading to the formation of a more soluble phenolate salt. However, it is critical to consider the pH stability of this compound and the requirements of your specific experiment, as a high pH may not be compatible with biological assays.

Q4: Are there any recommended co-solvents to improve this compound solubility?

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solution.[4][5] For this compound, common co-solvents to consider are Dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG). It is important to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be toxic to cells or interfere with the experimental assay.

Q5: Can surfactants be used to enhance the solubility of this compound?

Yes, surfactants can be used to increase the solubility of poorly soluble drugs like this compound.[5][6] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants used in biological research include Tween-20, Tween-80, and Pluronic F-68. The concentration of the surfactant should be kept as low as possible to avoid potential interference with the experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates immediately upon addition to aqueous buffer. The concentration of this compound is above its solubility limit in the buffer.1. Decrease the final concentration of this compound. 2. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the final buffer with vigorous vortexing. 3. Consider using a co-solvent in your buffer.
This compound solution is cloudy or hazy. Fine particles of undissolved this compound are suspended in the buffer.1. Gently warm the solution while stirring. 2. Sonicate the solution in a bath sonicator for a few minutes. 3. Filter the solution through a 0.22 µm filter to remove undissolved particles (note: this will lower the effective concentration).
This compound precipitates out of solution over time. The solution is supersaturated and thermodynamically unstable.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation and precipitation. 3. If using a co-solvent, ensure the final concentration of the co-solvent is sufficient to maintain solubility over the duration of the experiment.
Experimental results are inconsistent between batches. Variability in the preparation of the this compound solution.1. Standardize the protocol for preparing this compound solutions, including the source and purity of the compound, the solvent used for the stock solution, and the final concentration in the buffer. 2. Ensure complete dissolution of the stock solution before further dilution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile-filtered), appropriate personal protective equipment (PPE), microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be added if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using a Co-solvent
  • Materials: this compound stock solution (from Protocol 1), aqueous buffer (e.g., PBS, Tris-HCl), co-solvent (e.g., ethanol, PEG 300), sterile tubes, vortex mixer.

  • Procedure:

    • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent for your experiment.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution dropwise.

    • If precipitation occurs, repeat the process but first, add a specific percentage of the co-solvent to the buffer before adding the this compound stock. For example, prepare a buffer containing 1% (v/v) ethanol.

    • Gradually increase the percentage of the co-solvent if solubility issues persist, keeping in mind the experimental constraints.

Visual Guides

Solubilization_Workflow start Start: this compound Powder stock_sol Prepare concentrated stock in 100% DMSO start->stock_sol dilute Dilute stock into aqueous buffer stock_sol->dilute check_sol Is the solution clear? dilute->check_sol success Proceed with experiment check_sol->success Yes troubleshoot Troubleshoot Solubility check_sol->troubleshoot No option_ph Adjust Buffer pH (if applicable) troubleshoot->option_ph option_cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->option_cosolvent option_surfactant Add Surfactant (e.g., Tween-80) troubleshoot->option_surfactant option_ph->dilute option_cosolvent->dilute option_surfactant->dilute

Caption: A workflow for solubilizing this compound.

References

Technical Support Center: Optimizing Sayanedine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel compound Sayanedine for in vivo studies. The following information is based on established best practices for preclinical research and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal model?

A1: For a novel compound like this compound, the initial dose for in vivo studies should be determined after a thorough literature review of compounds with similar structures or mechanisms of action.[1][2] If no direct analogs are available, the starting dose can be estimated from in vitro data. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity studies. If no toxicity data exists, dose-ranging studies are essential.[3] It is critical to begin with a low, non-toxic dose and escalate gradually.

Q2: How should I determine the optimal formulation for this compound for oral gavage?

A2: The formulation is critical for ensuring consistent bioavailability. Key considerations include the physicochemical properties of this compound, such as its solubility and stability.[4] It is advisable to screen several pharmaceutically acceptable vehicles. A tiered approach is recommended:

  • Aqueous solutions: Attempt to dissolve this compound in water or saline if it is sufficiently soluble.

  • Suspensions: If insoluble, a uniform suspension can be created using vehicles like 0.5% methylcellulose or carboxymethylcellulose.

  • Solutions with co-solvents: For poorly soluble compounds, co-solvents such as PEG400, DMSO, or ethanol can be used, but their potential toxicity at the required concentrations must be considered.

It is crucial to assess the physical and chemical stability of the chosen formulation over the intended period of use.

Q3: What are the key pharmacokinetic parameters to consider for this compound?

A3: Understanding the pharmacokinetics (PK) of this compound is vital for designing an effective dosing regimen.[5] Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

These parameters will inform the dosing frequency and help maintain drug exposure within the desired therapeutic window.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Possible Cause: Inconsistent dosing technique or formulation instability.

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling.

    • Standardize Administration Technique: Ensure all personnel are using a consistent and accurate method for dose administration (e.g., oral gavage, intravenous injection).

    • Evaluate Animal Health: Ensure all animals are healthy and of a consistent age and weight, as underlying health issues can affect drug metabolism.

Issue 2: Unexpected toxicity or adverse effects are observed.

  • Possible Cause: The dose is too high, or the compound has off-target effects.[4]

  • Troubleshooting Steps:

    • Dose De-escalation: Immediately reduce the dose or halt the study to determine the Maximum Tolerated Dose (MTD).

    • Clinical Observations: Carefully document all clinical signs of toxicity.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify any tissue damage.[1]

Issue 3: Lack of efficacy at the tested doses.

  • Possible Cause: Insufficient drug exposure, rapid metabolism, or poor target engagement.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of this compound to confirm that it is reaching the target site at sufficient levels.[5]

    • Dose Escalation: If the compound is well-tolerated, a dose-escalation study may be warranted to determine if a higher dose produces the desired effect.

    • Re-evaluate In Vitro Data: Confirm the in vitro potency of the compound and ensure that the plasma concentrations achieved in vivo are above the in vitro IC50 or EC50.

Data Presentation

Table 1: Hypothetical Dose-Ranging and Toxicity Data for this compound in Mice

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (%)Mortality
Vehicle Control5None+5.20/5
105None+4.80/5
305Mild lethargy+2.10/5
1005Significant lethargy, piloerection-8.52/5
3005Severe lethargy, ataxia, seizures-15.25/5

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)
1015016004
30480121004.5
1001200275005

Experimental Protocols

Protocol 1: Dose-Ranging and MTD Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Randomly assign animals to a vehicle control group and at least four this compound dose groups.

  • Dose Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily for 7 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight at the beginning and end of the study.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Pharmacokinetic Study

  • Animal Model: Use cannulated animals (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate repeated blood sampling.

  • Dose Administration: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical In Vitro Assessment cluster_invivo In Vivo Studies In_Vitro_Potency In Vitro Potency (IC50/EC50) Dose_Range_Finding Dose-Ranging & MTD Study In_Vitro_Potency->Dose_Range_Finding In_Vitro_Tox In Vitro Cytotoxicity In_Vitro_Tox->Dose_Range_Finding PK_Study Pharmacokinetic (PK) Study Dose_Range_Finding->PK_Study Efficacy_Study Efficacy Study Dose_Range_Finding->Efficacy_Study PK_Study->Efficacy_Study

Caption: Workflow for in vivo dose optimization of this compound.

signaling_pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Inhibition Kinase_A Kinase_A Receptor_X->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Cellular_Response Cellular_Response Transcription_Factor_Y->Cellular_Response

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

logical_relationship High_Dose High Dose Efficacy Efficacy High_Dose->Efficacy Toxicity Toxicity High_Dose->Toxicity Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Relationship between dose, efficacy, and toxicity.

References

Minimizing batch-to-batch variability of synthetic Sayanedine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthetic Sayanedine

Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and troubleshooting common issues encountered during the synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing batch-to-batch consistency of synthetic this compound?

A1: The purity of starting materials and the rigorous control of reaction conditions are paramount. Impurities in reactants can lead to side reactions, resulting in lower yields and the formation of difficult-to-remove byproducts[1][2]. Even minor fluctuations in temperature, pressure, or reaction time can significantly impact the reaction outcome.

Q2: How can I ensure the quality of my starting materials?

A2: It is crucial to characterize all starting materials using appropriate analytical techniques before use. We recommend performing NMR spectroscopy and mass spectrometry to confirm the identity and purity of each reactant. For solvents, ensure they are anhydrous and of the appropriate grade, as residual water or other impurities can interfere with the reaction.

Q3: What are the common impurities observed in crude this compound, and how can they be minimized?

A3: Common impurities include unreacted starting materials, byproducts from side reactions, and diastereomers of this compound. Minimizing these involves strict adherence to the reaction protocol, including maintaining an inert atmosphere and controlling the rate of reagent addition. Incomplete reactions are another source of impurities; therefore, monitoring the reaction to completion is essential[1].

Q4: Which purification method is most effective for obtaining high-purity this compound?

A4: A multi-step purification process is generally required. This typically involves an initial workup to remove bulk impurities, followed by column chromatography on silica gel[3]. For achieving the highest purity, a final recrystallization step is often necessary[4]. The choice of solvent for both chromatography and recrystallization is critical and may need to be optimized for each batch[4][5].

Q5: How can I accurately monitor the progress of the this compound synthesis?

A5: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of this compound[6]. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be employed to track the concentration of reactants and products over time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Monitor the reaction using TLC or HPLC until the starting material is fully consumed. Consider extending the reaction time if necessary.
Product loss during workup or purification.Optimize the extraction and purification steps. Ensure complete transfer of materials between vessels[2]. Use a carefully selected solvent system for chromatography to minimize product loss.
Degradation of starting material or product.Ensure all reagents and solvents are pure and dry. Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC of Purified Product Incomplete separation during chromatography.Optimize the mobile phase for column chromatography to achieve better separation of this compound from impurities[3].
Formation of diastereomers.This may be inherent to the reaction. Consider chiral purification techniques if diastereomeric purity is critical.
Product degradation on silica gel.Minimize the time the product spends on the silica gel column. Consider using a less acidic grade of silica gel.
Inconsistent Analytical Data (NMR, MS) Between Batches Residual solvent in the final product.Dry the purified this compound under high vacuum for an extended period to remove all traces of solvent.
Presence of polymorphic forms.Variations in the final crystallization step can lead to different crystal forms (polymorphs)[7]. Standardize the crystallization protocol, including solvent, temperature, and cooling rate.
Instrumental variation.Ensure analytical instruments are properly calibrated and maintained. Use an internal standard for quantitative analyses.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the key steps for the synthesis of this compound. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.

  • Preparation of Reactant A Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Reactant A (1.0 eq) in anhydrous THF (10 mL/mmol of Reactant A).

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Addition of Reactant B: In a separate flame-dried flask, prepare a solution of Reactant B (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to Reactant A is no longer visible.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent[3].

  • Final Crystallization: Dissolve the purified product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling to 4 °C to induce crystallization[4]. Collect the crystals by filtration and dry under high vacuum.

Protocol 2: Quality Control Analysis of this compound
  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F254

    • Mobile phase: 4:1 Hexane:Ethyl Acetate

    • Visualization: UV light (254 nm) and potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column

    • Mobile phase: Gradient of acetonitrile and water

    • Detection: UV at 254 nm

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra in CDCl3.

    • Confirm the absence of signals corresponding to starting materials and major impurities.

  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) to confirm the molecular weight of this compound.

Visualizations

Sayanedine_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis start Starting Materials (Reactant A, Reactant B, Solvents) qc_start QC: Purity Check (NMR, MS) start->qc_start reaction Reaction Assembly (-78 °C, Inert Atmosphere) qc_start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup If complete chromatography Column Chromatography workup->chromatography crystallization Recrystallization chromatography->crystallization qc_final Final QC (HPLC, NMR, MS) crystallization->qc_final product Pure this compound qc_final->product

Caption: Experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_solutions Potential Solutions start Problem Detected: Low Yield or Impurities check_completion Check Reaction Completion (TLC/HPLC of crude) start->check_completion analyze_impurities Characterize Impurities (NMR, MS) start->analyze_impurities check_workup Review Workup/Purification (e.g., extraction losses) check_completion->check_workup Complete extend_time Extend Reaction Time check_completion->extend_time Incomplete modify_workup Modify Workup Protocol check_workup->modify_workup optimize_purification Optimize Purification (Chromatography/Crystallization) analyze_impurities->optimize_purification Known Impurities change_conditions Adjust Reaction Conditions analyze_impurities->change_conditions Side Products Identified refine_purification Refine Purification Method optimize_purification->refine_purification

Caption: Logical troubleshooting guide for this compound synthesis issues.

Sayanedine_Signaling_Hypothesis This compound This compound Receptor Target Receptor X This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway involving this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sayanedine and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological activity data between the isoflavones Sayanedine and genistein. While genistein has been extensively studied, demonstrating a wide range of biological effects, this compound remains largely uncharacterized.

This guide provides a detailed comparison of the known biological activities of this compound and genistein, drawing upon available experimental data. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Genistein

This compound, a member of the 7-methoxyisoflavone class of organic compounds, has a molecular formula of C17H14O5.[1] In contrast, genistein (C15H10O5) is a well-documented phytoestrogen found in soy products, known to be a potent inhibitor of protein tyrosine kinases.[2][3] Genistein's structural similarity to estrogen allows it to interact with estrogen receptors, leading to a variety of physiological effects.

Biological Activity of this compound

A thorough review of scientific databases and literature reveals a significant lack of information regarding the biological activity of this compound. No substantive experimental data on its pharmacological effects, such as enzyme inhibition, receptor binding, or cellular pathway modulation, is currently available in the public domain. The Human Metabolome Database lists this compound and notes its presence in common peas, but does not provide any biological activity data.[4]

In-Depth Biological Profile of Genistein

Genistein has been the subject of extensive research, revealing its multifaceted biological activities. These activities are summarized in the following sections, with supporting quantitative data presented in tabular format.

Enzyme Inhibition

Genistein is a well-established inhibitor of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways controlling growth and proliferation.[2][3] It acts as a competitive inhibitor with respect to ATP.[3]

Target Enzyme Cell Line/System IC50 Value Reference
Protein Tyrosine KinasesJurkat T-leukemia cells5-10 µg/ml (induces G2/M arrest)[5]
Protein Tyrosine KinasesHIT-T15 cells100 µmol/l (attenuates IL-1β–induced phosphorylation)[6]
Estrogen Receptor Binding and Modulation

Genistein exhibits a strong binding affinity for estrogen receptors (ERs), with a notable preference for ERβ over ERα.[7][8][9] This selective binding underlies many of its physiological effects, including its potential role in hormone-dependent cancers.

Receptor Binding Affinity (IC50/RBA) Reference
Estrogen Receptor β (ERβ)RBA = 6.8% (relative to Estradiol)[7]
Estrogen Receptor α (ERα)Lower affinity compared to ERβ[7][8]
Anti-Cancer Activity

Genistein has demonstrated significant anti-cancer properties in a variety of cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.

Cell Line Cancer Type IC50 Value Reference
MDA-468, MCF-7, MCF-7-D-40Breast Cancer6.5 to 12.0 µg/ml[10]
HCT 116, DU 145Colon & Prostate Cancer2.25 and 4.64 µM (for a genistein derivative)[11]
B16MelanomaNot specified[12]
MCF-7, A431, HeLa, WISHBreast, Skin, Cervical, AmnioticNot specified[13]

Genistein has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[5][14][15][16][17] In Jurkat T-leukemia cells, genistein's effects on the cell cycle and apoptosis are dose-dependent, with lower concentrations (5-10 µg/ml) causing G2/M arrest and higher concentrations (20-30 µg/ml) also affecting S-phase progression.[5] In CHO-K1 cells, a high concentration of 50 µM genistein led to G2/M phase arrest and apoptosis.[14] In HT-29 colon cancer cells, genistein at a concentration of 200 μmol/L for 48 hours significantly induced apoptosis.[17]

Signaling Pathways Modulated by Genistein

Genistein's diverse biological effects are a consequence of its ability to modulate multiple intracellular signaling pathways.

Genistein_Signaling_Pathways Genistein Genistein PTK Protein Tyrosine Kinases (PTK) Genistein->PTK Inhibits ER Estrogen Receptors (ER) Genistein->ER Modulates Cell_Cycle Cell Cycle Progression Genistein->Cell_Cycle Arrests at G2/M Apoptosis Apoptosis Genistein->Apoptosis Induces Growth_Signal Growth Signal Pathways PTK->Growth_Signal Activates ER->Growth_Signal Growth_Signal->Cell_Cycle Promotes Proliferation Cell Proliferation Growth_Signal->Proliferation Promotes Cell_Cycle->Proliferation

Caption: Signaling pathways affected by genistein.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the evaluation of genistein's biological activity.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cells in culture

    • Test compound (e.g., genistein)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[18][19]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the natural ligand, 17β-estradiol.

  • Materials:

    • Rat uterine cytosol (source of estrogen receptors)

    • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

    • Radiolabeled estradiol ([3H]-E2)

    • Unlabeled estradiol (for standard curve)

    • Test compound (e.g., genistein)

    • Hydroxylapatite (HAP) slurry

    • Scintillation fluid and counter

  • Procedure:

    • Prepare rat uterine cytosol from ovariectomized rats.

    • In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-E2, and varying concentrations of the unlabeled test compound or unlabeled estradiol.

    • Incubate the mixture at 4°C for 16-20 hours to allow for competitive binding to the estrogen receptors.

    • Add HAP slurry to each tube to separate the receptor-bound from the free radioligand.

    • Wash the HAP pellet to remove unbound [3H]-E2.

    • Add scintillation fluid to the washed pellet and measure the radioactivity using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the [3H]-E2 binding (IC50) is determined, and the relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.[20][21][22][23][24]

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a key process in angiogenesis.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • Basement membrane extract (e.g., Matrigel)

    • 96-well plate

    • Cell culture medium

    • Test compound (e.g., genistein)

    • Calcein AM (for visualization)

    • Inverted microscope

  • Procedure:

    • Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

    • Seed endothelial cells onto the gel in culture medium containing the test compound at various concentrations.

    • Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

    • Visualize the tube formation using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length and number of branch points can be measured using image analysis software.[25][26][27][28][29]

Conclusion

The comparative analysis of this compound and genistein highlights a stark contrast in the depth of scientific understanding of their biological activities. Genistein is a well-characterized isoflavone with a broad spectrum of biological effects, including potent anti-cancer properties mediated through the inhibition of tyrosine kinases, modulation of estrogen receptors, induction of apoptosis, and cell cycle arrest. In stark contrast, there is a significant lack of published data on the biological activity of this compound. This knowledge gap presents an opportunity for future research to explore the potential pharmacological properties of this lesser-known isoflavone. Based on the current body of scientific literature, a meaningful comparison of the biological activities of this compound and genistein is not possible.

References

Sayanedine vs. Daidzein: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the isoflavones sayanedine and daidzein. This guide provides a comparative overview of their known mechanisms of action, supported by available experimental data and detailed protocols.

Introduction

Isoflavones are a class of phytoestrogens that have garnered significant interest in the scientific community for their potential therapeutic applications. Among these, daidzein is a well-studied compound, predominantly found in soy products, with a wide range of documented biological activities. This compound, a less-studied 7-methoxyisoflavone, presents an intriguing subject for comparative analysis. This guide aims to provide a side-by-side comparison of this compound and daidzein, summarizing the current state of knowledge and highlighting areas for future research.

Comparative Overview of Biological Activities

While extensive research is available for daidzein, data on this compound remains limited. The following table summarizes the known biological activities, with a clear indication of where data for this compound is not currently available in the public domain.

Biological ActivityDaidzeinThis compound
Estrogenic Activity Acts as a selective estrogen receptor modulator (SERM), binding to both ERα and ERβ with a preference for ERβ.[1][2]Data not available
Antioxidant Activity Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.Data not available
Anti-inflammatory Activity Inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]Data not available
Source Primarily found in soybeans and other legumes.[2]Isolated from Piscidia erythrina (Jamaican dogwood).
Chemical Class Isoflavone7-methoxyisoflavone

In-Depth Analysis of Daidzein

Estrogenic Activity

Daidzein's estrogenic activity is one of its most well-characterized properties. As a phytoestrogen, it can mimic or modulate the action of endogenous estrogen by binding to estrogen receptors (ERs).[1][2] This interaction is tissue-specific, leading to either estrogenic or anti-estrogenic effects. For instance, in tissues with low estrogen levels, daidzein can exert estrogenic effects, while in tissues with high estrogen levels, it can act as an antagonist.[2]

Antioxidant and Anti-inflammatory Effects

Daidzein has been shown to possess significant antioxidant and anti-inflammatory properties. Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The anti-inflammatory effects of daidzein are mediated through the inhibition of key inflammatory pathways and the downregulation of pro-inflammatory cytokine production.[1]

This compound: An Unexplored Isoflavone

This compound is classified as a 7-methoxyisoflavone and has been isolated from the plant Piscidia erythrina. While isoflavones from this plant have been reported to exhibit spasmolytic activity, specific biological data for this compound are scarce. Further research is needed to elucidate its potential estrogenic, antioxidant, and anti-inflammatory properties to allow for a direct comparison with daidzein.

Signaling Pathways and Experimental Workflows

Daidzein's Estrogenic Signaling Pathway

The following diagram illustrates the mechanism of action of daidzein as a selective estrogen receptor modulator (SERM).

Daidzein_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daidzein Daidzein ER Estrogen Receptor (ERα / ERβ) Daidzein->ER Binds to D_ER_complex Daidzein-ER Complex ER->D_ER_complex Forms ERE Estrogen Response Element (ERE) on DNA D_ER_complex->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Estrogenic/Anti-estrogenic effects) Gene_Transcription->Biological_Response Leads to

Daidzein's interaction with estrogen receptors.

Experimental Protocols

Detailed methodologies for key experiments cited for daidzein are provided below.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of daidzein to estrogen receptors (ERα and ERβ).

Methodology:

  • Preparation of Reagents: Recombinant human ERα and ERβ proteins are used. Radiolabeled estradiol ([³H]E2) serves as the ligand.

  • Binding Reaction: A competitive binding assay is performed in which a constant concentration of [³H]E2 is incubated with the ER protein in the presence of increasing concentrations of unlabeled daidzein.

  • Incubation: The reaction mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) assay is used to separate the receptor-ligand complexes from the unbound ligand.

  • Quantification: The amount of bound [³H]E2 is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of daidzein that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of daidzein.

Methodology:

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Daidzein is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with different concentrations of daidzein. A control is prepared with the solvent instead of the daidzein solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Data Analysis: The EC50 value (the concentration of daidzein required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To assess the ability of daidzein to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of daidzein for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS but without daidzein treatment are included.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of daidzein.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value (the concentration of daidzein that inhibits 50% of NO production) is determined.

Conclusion and Future Directions

This comparative guide highlights the extensive body of research on daidzein's biological activities, contrasting it with the significant knowledge gap surrounding this compound. While daidzein is a well-established phytoestrogen with proven antioxidant and anti-inflammatory properties, the therapeutic potential of this compound remains largely unexplored. Future research should focus on characterizing the biological activities of this compound, including its interaction with estrogen receptors, its antioxidant capacity, and its anti-inflammatory effects. Such studies are crucial for a comprehensive understanding of this compound and for unlocking its potential in drug discovery and development. Direct comparative studies employing the same experimental models for both compounds would be invaluable in discerning their relative potencies and mechanisms of action.

References

Validating the Therapeutic Potential of Sayanedine in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel therapeutic agent, Sayanedine, against established anticancer drugs, Doxorubicin and Paclitaxel. The objective is to present a framework for evaluating the therapeutic potential of this compound through in vitro and in vivo cancer models, supported by experimental data and detailed methodologies.

Comparative Analysis of Anti-Cancer Agents

This section compares the cytotoxic effects of this compound (hypothetical data) with Doxorubicin and Paclitaxel across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Mechanism of Action
This compound 0.5 (Hypothetical)1.2 (Hypothetical)0.8 (Hypothetical)Hypothesized to induce apoptosis via mitochondrial pathway activation and inhibition of the PI3K/Akt signaling pathway.
Doxorubicin 0.81.50.6Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][2][3]
Paclitaxel 0.010.020.005Promotes microtubule assembly and stabilization, preventing their disassembly, which is crucial for mitosis, leading to cell cycle arrest and apoptosis.[4][5][][7]

Signaling Pathways

Understanding the molecular pathways affected by a therapeutic agent is crucial for mechanism of action studies and for identifying potential biomarkers.

Hypothetical Signaling Pathway for this compound

This diagram illustrates the hypothesized mechanism of action for this compound, involving the inhibition of the PI3K/Akt pathway and subsequent activation of pro-apoptotic proteins.

Caption: Hypothesized this compound signaling pathway.

Doxorubicin Signaling Pathway

Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[1][2][3][8][9]

Caption: Doxorubicin's mechanism of action.

Paclitaxel Signaling Pathway

Paclitaxel disrupts microtubule dynamics, a process essential for cell division, leading to mitotic arrest and subsequent apoptosis.[4][5][][7][10]

Caption: Paclitaxel's mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and Paclitaxel for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, Doxorubicin). Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Analysis: Excise the tumors, weigh them, and perform histological and immunohistochemical analyses.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anti-cancer compound.

Caption: Standard workflow for anti-cancer drug evaluation.

References

A Comparative Analysis of Cyanidin's Biological Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Cellular and Molecular Biology

This guide provides a comprehensive comparison of the biological effects of cyanidin and its derivatives across a range of cell lines, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and to highlight potential avenues for further investigation.

Quantitative Data Summary

The following table summarizes the key findings on the effects of cyanidin and its glucoside, cyanidin-3-glucoside (C3G), on various cancer and normal cell lines. This data is compiled from multiple studies to provide a comparative overview of their biological activity.

Cell LineCompoundConcentrationObserved EffectsReference
MCF-7 (Breast Cancer)Cyanidin100 µmol/LReduced intracellular ROS, inhibited proliferation[1]
C3GNot specifiedInduced apoptosis (51.5% after 24h at IC50), increased expression of p53, Bax, Caspase3, CYP1, CYP2; decreased Bcl2[2]
HuH-7 (Hepatocellular Carcinoma)Cyanidin100 µmol/LReduced intracellular ROS, inhibited proliferation[1]
HepG2 (Hepatocellular Carcinoma)Cyanidin100 µmol/LReduced intracellular ROS, inhibited proliferation[1]
Caco-2 (Colorectal Adenocarcinoma)Cyanidin100 µmol/LReduced intracellular ROS, inhibited proliferation[1]
Cyanidin-3-O-arabinosideNot specifiedInduced apoptosis, reduced cell membrane synthesis and energy metabolism, triggered DNA damage[1]
U-87 MG (Glioblastoma)C3G40 µg/mLInduced apoptosis (32% after 24h), increased expression of Bax and p53; decreased Bcl2[3]
HUVEC (Normal Endothelial Cells)Cyanidin100 µmol/LReduced intracellular ROS, no effect on proliferation[1]
C3GNot specifiedNo effect on proliferation[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the summarized data are provided below.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compound (e.g., Cyanidin or C3G) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48 hours). A positive control such as cisplatin may also be included.[3]

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control group.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Culture and treat cells with the compound of interest as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC) and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[2]

3. Gene Expression Analysis (Real-Time PCR)

  • Principle: Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is used to amplify and simultaneously quantify a targeted DNA molecule. It is used to measure the expression levels of specific genes.

  • Protocol:

    • Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Perform qPCR using specific primers for the target genes (e.g., Bax, Bcl2, p53, Caspase-3) and a reference gene (e.g., GAPDH, β-actin) for normalization.

    • The relative expression of the target genes is calculated using methods such as the 2-ΔΔCt method.[2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The data suggests that cyanidin and its derivatives primarily induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

G cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Cyanidin Cyanidin / C3G p53 p53 Cyanidin->p53 Upregulates Bax Bax Cyanidin->Bax Upregulates Bcl2 Bcl-2 Cyanidin->Bcl2 Downregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase3 Caspase-3 CytochromeC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_assays Biological Assays cluster_cytotoxicity Cytotoxicity cluster_apoptosis Apoptosis start Start: Select Cell Line culture Cell Culture and Seeding (96-well & 6-well plates) start->culture treatment Treatment with Cyanidin/C3G (Dose-response & Time-course) culture->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow qpcr Gene Expression (RT-qPCR) treatment->qpcr ic50 Determine IC50 mtt->ic50 analysis Data Analysis and Interpretation ic50->analysis flow->analysis qpcr->analysis end Conclusion analysis->end

References

Hypothetical Comparison Guide: In Vivo Validation of Cyanidin's Gastroprotective Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Sayanedine" has yielded no information on a compound with this name in the scientific literature. It is possible that "this compound" is a novel, unpublished compound, or the name may be misspelled.

Therefore, a comparison guide for the in vivo validation of its mechanism of action cannot be created at this time due to the absence of any available data.

To proceed with your request, please verify the name of the compound. If "this compound" is indeed a novel entity, providing any existing internal data or publications would be necessary to build the requested comparison guide.

Alternatively, if you would like a comparison guide created for a different, published compound with a known mechanism of action, please provide the name of that compound. For a relevant comparison, it is recommended to select a compound from the broader class of cyanide-containing or cyanidin-related molecules, depending on the intended therapeutic area.

For instance, a guide could be developed for Cyanidin , an anthocyanin with documented antioxidant and anti-inflammatory properties. A hypothetical comparison of Cyanidin with other gastroprotective agents could be structured as follows, pending a specific request:

This guide would compare Cyanidin to a standard proton-pump inhibitor, such as Omeprazole, and another natural compound with similar properties, like Quercetin.

Data Presentation

A table summarizing key efficacy and safety data from preclinical in vivo studies would be presented.

ParameterCyanidinOmeprazoleQuercetin
Efficacy
Ulcer Index Reduction (%)
Gastric Lesion Score
Myeloperoxidase (MPO) Activity
Malondialdehyde (MDA) Levels
Mechanism of Action
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6)
Antioxidant Enzyme Activity (SOD, CAT)
Safety
LD50 (mg/kg)
Observed Adverse Effects

Experimental Protocols

Detailed methodologies for key in vivo experiments would be provided, including:

  • Ethanol-Induced Gastric Ulcer Model in Rats: A standard model to induce gastric lesions and evaluate the cytoprotective effects of the test compounds.

  • Histopathological Examination: Analysis of gastric tissue to assess the extent of mucosal damage and inflammation.

  • Biochemical Assays: Measurement of biomarkers for oxidative stress (MPO, MDA) and inflammation (cytokines) in gastric tissue homogenates.

Mandatory Visualization

Diagrams illustrating the proposed signaling pathway of Cyanidin and the experimental workflow would be included.

Signaling Pathway of Cyanidin in Gastroprotection

Oxidative Stress & Inflammation Oxidative Stress & Inflammation NF-κB Activation NF-κB Activation Oxidative Stress & Inflammation->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Gastric Mucosal Damage Gastric Mucosal Damage Pro-inflammatory Cytokines (TNF-α, IL-6)->Gastric Mucosal Damage Cyanidin Cyanidin Cyanidin->NF-κB Activation Inhibits Nrf2 Activation Nrf2 Activation Cyanidin->Nrf2 Activation Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes (SOD, CAT) Nrf2 Activation->Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes (SOD, CAT)->Oxidative Stress & Inflammation Reduces Antioxidant Enzymes (SOD, CAT)->Gastric Mucosal Damage Protects

Caption: Proposed mechanism of Cyanidin in mitigating gastric mucosal damage through inhibition of the NF-κB pathway and activation of the Nrf2 antioxidant response.

Experimental Workflow for In Vivo Validation

cluster_0 Animal Grouping & Acclimatization cluster_1 Dosing Regimen cluster_2 Ulcer Induction & Sample Collection cluster_3 Analysis Animal Acclimatization Animal Acclimatization Grouping (n=6/group) Grouping (n=6/group) Vehicle Control Vehicle Control Grouping (n=6/group)->Vehicle Control Cyanidin (Dose 1, 2, 3) Cyanidin (Dose 1, 2, 3) Grouping (n=6/group)->Cyanidin (Dose 1, 2, 3) Omeprazole Omeprazole Grouping (n=6/group)->Omeprazole Quercetin Quercetin Grouping (n=6/group)->Quercetin Ethanol Administration Ethanol Administration Cyanidin (Dose 1, 2, 3)->Ethanol Administration Euthanasia & Stomach Excision Euthanasia & Stomach Excision Ethanol Administration->Euthanasia & Stomach Excision Ulcer Scoring Ulcer Scoring Euthanasia & Stomach Excision->Ulcer Scoring Histopathology Histopathology Euthanasia & Stomach Excision->Histopathology Biochemical Assays Biochemical Assays Euthanasia & Stomach Excision->Biochemical Assays

Caption: Workflow for the in vivo evaluation of Cyanidin's gastroprotective effects in an ethanol-induced ulcer model.

A Head-to-Head Comparison of Phytoestrogens: Benchmarking Key Classes of Plant-Derived Estrogen Modulators

Author: BenchChem Technical Support Team. Date: November 2025

An initial review of scientific literature and chemical databases for "Sayanedine" identified the compound as 3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one, a 7-methoxyisoflavone. However, a comprehensive search for experimental data regarding its estrogenic activity, receptor binding affinity, or any other biological effects yielded no specific results. Consequently, a direct head-to-head comparison of this compound with other phytoestrogens is not feasible at this time due to the absence of published research.

This guide therefore provides a comparative analysis of well-characterized phytoestrogens from different chemical classes, offering a framework for evaluating such compounds. The data presented here are compiled from various in vitro studies and are intended for researchers, scientists, and drug development professionals.

Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens.[1] Their interactions with estrogen receptors (ERs), ERα and ERβ, can elicit a range of biological responses, making them a subject of intense research for potential therapeutic applications.[2] This guide compares key phytoestrogens—genistein, daidzein (isoflavones), coumestrol (a coumestan), and resveratrol (a stilbene)—based on their estrogen receptor binding affinity and functional estrogenic activity.

Quantitative Comparison of Phytoestrogen Activity

The estrogenic potential of a phytoestrogen is primarily determined by its binding affinity to ERα and ERβ and its ability to activate these receptors, leading to downstream gene transcription.

Table 1: Relative Binding Affinity (RBA) of Phytoestrogens for Estrogen Receptors

The following table summarizes the relative binding affinities of selected phytoestrogens for human ERα and ERβ. The RBA of the endogenous estrogen, 17β-estradiol (E2), is set to 100%. A higher RBA value indicates a stronger binding affinity.

CompoundChemical ClassRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Preference Ratio
17β-EstradiolEndogenous Estrogen1001001
GenisteinIsoflavone48721.75
DaidzeinIsoflavone0.10.55
CoumestrolCoumestan351895.4
ResveratrolStilbene0.020.063

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Table 2: In Vitro Estrogenic Potency (EC50) in Reporter Gene Assays

This table presents the half-maximal effective concentration (EC50) of phytoestrogens in activating estrogen-responsive reporter genes in vitro. A lower EC50 value indicates higher potency.

CompoundEC50 for ERα (nM)EC50 for ERβ (nM)
17β-Estradiol~0.1~0.1
Genistein~50~5
Daidzein>1000~200
Coumestrol~10~1
Resveratrol>1000>1000

Data are approximate and compiled from various studies. EC50 values can vary significantly based on the cell line, reporter construct, and experimental conditions.

Signaling Pathways of Phytoestrogen Action

Phytoestrogens exert their effects primarily through the classical estrogen signaling pathway. The binding of a phytoestrogen to ERα or ERβ initiates a cascade of events leading to the modulation of gene expression.

Estrogen_Signaling_Pathway Phytoestrogen Phytoestrogen ER Estrogen Receptor (ERα or ERβ) Phytoestrogen->ER Binding Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER Dissociation Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binding to DNA Transcription Transcription Modulation ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical estrogen receptor signaling pathway activated by phytoestrogens.

Experimental Protocols

Accurate comparison of phytoestrogens requires standardized experimental methodologies. Below are overviews of key in vitro assays.

1. Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to purified ERα or ERβ.

Receptor_Binding_Assay Start Start: Prepare ERα and ERβ Incubate Incubate ER with Radiolabeled Estradiol and Test Compound Start->Incubate Separate Separate Receptor-Bound from Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Analyze Data: Calculate IC50 and RBA Quantify->Analyze

Caption: Workflow for an estrogen receptor competitive binding assay.

Methodology:

  • Receptor Preparation: Purified recombinant human ERα and ERβ are used.

  • Incubation: Receptors are incubated with a constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) and varying concentrations of the test phytoestrogen.

  • Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is determined. The RBA is calculated relative to the IC50 of unlabeled 17β-estradiol.

2. Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate transcription from an estrogen-responsive promoter.

Reporter_Gene_Assay Start Start: Transfect Cells with ER and Reporter Plasmids Treat Treat Cells with Test Phytoestrogen Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse Cells and Add Reporter Substrate Incubate->Lyse Measure Measure Reporter Signal (e.g., Luminescence) Lyse->Measure Analyze Analyze Data: Calculate EC50 Measure->Analyze

Caption: Workflow for an estrogen-responsive reporter gene assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with expression vectors for ERα or ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with varying concentrations of the test phytoestrogen.

  • Incubation: Cells are incubated to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis and Signal Detection: Cells are lysed, and the appropriate substrate for the reporter enzyme is added. The resulting signal (e.g., light output for luciferase) is quantified.

  • Data Analysis: The concentration of the phytoestrogen that produces 50% of the maximal response (EC50) is calculated to determine its potency.

3. Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line.

Methodology:

  • Cell Seeding: MCF-7 cells are plated in a multi-well format in a steroid-depleted medium.

  • Treatment: Cells are exposed to a range of concentrations of the test phytoestrogen.

  • Proliferation Measurement: After several days of incubation, cell proliferation is quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.[3]

  • Data Analysis: The proliferative effect is expressed relative to a positive control (17β-estradiol) and a vehicle control.

Conclusion

The data presented demonstrate the diversity of activities among different classes of phytoestrogens. Coumestrol exhibits the highest binding affinity and potency, in some cases approaching that of endogenous estradiol. Isoflavones like genistein show a marked preference for ERβ, a feature that is of significant interest for the development of selective estrogen receptor modulators (SERMs).[2] Resveratrol generally displays weaker estrogenic activity in these assays. The lack of available data on this compound highlights the need for further research to characterize its potential as a novel phytoestrogen. The experimental frameworks described here provide a basis for the systematic evaluation of new compounds in this class.

References

A Researcher's Guide to Confirming the Binding Affinity of Sayanedine and a Comparative Look at Related Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of novel compounds, determining the binding affinity to target proteins is a critical step. Sayanedine, a 7-methoxyisoflavone, is a compound of interest, yet its specific protein targets and binding affinities remain to be fully elucidated. This guide provides a comprehensive overview of the experimental methodologies required to identify these targets and quantify the binding interactions of this compound. As a point of comparison, we present available binding affinity data for structurally similar isoflavones, Formononetin and Biochanin A, which are known to interact with estrogen receptors.

Comparative Binding Affinity of Related Isoflavones

While specific binding data for this compound is not yet available, the affinities of related isoflavones for the estrogen receptors (ERα and ERβ) can provide a preliminary benchmark. It is important to note that Formononetin and Biochanin A exhibit very low binding affinities for both receptors.[1]

CompoundTarget ProteinBinding Affinity MetricValueReference
This compound To be determinedTo be determinedTo be determined
FormononetinEstrogen Receptor α (ERα)Relative Binding Affinity (RBA) vs. Estradiol<0.03%[1]
Estrogen Receptor β (ERβ)Relative Binding Affinity (RBA) vs. Estradiol<0.03%[1]
Biochanin AEstrogen Receptor α (ERα)Relative Binding Affinity (RBA) vs. Estradiol<0.03%[1]
Estrogen Receptor β (ERβ)Relative Binding Affinity (RBA) vs. Estradiol<0.03%[1]

Note: The lower the binding affinity value, the weaker the interaction. The provided data suggests that if this compound follows a similar pattern to Formononetin and Biochanin A, it may not be a potent ligand for estrogen receptors. However, experimental validation is essential.

Experimental Protocols for Determining Binding Affinity

To ascertain the binding characteristics of this compound, a multi-faceted approach employing various biophysical techniques is recommended. Below are detailed protocols for three widely-used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time detection of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Protocol:

  • Immobilization of the Target Protein (Ligand):

    • A purified target protein is covalently attached to the sensor chip surface. Amine coupling is a common method for this.

    • The amount of immobilized protein should be sufficient to generate a detectable signal but not so high as to cause mass transport limitations.

  • Interaction Analysis:

    • A series of this compound solutions at different concentrations (analyte) are prepared in a suitable running buffer.

    • The this compound solutions are injected sequentially over the immobilized target protein.

    • The association and dissociation of this compound are monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact. This technique can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[2][3][4][5]

Protocol:

  • Sample Preparation:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[2]

    • Both the protein and this compound must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of this compound are made into the protein solution.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to the target protein.

    • This binding isotherm is then fitted to a binding model to calculate the KD, n, and ΔH.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and solvation shell. Binding of a ligand to a target protein alters these properties, leading to a change in thermophoretic movement.[6][7][8]

Protocol:

  • Labeling:

    • The target protein is fluorescently labeled. If the protein has intrinsic fluorescence (e.g., tryptophan), label-free experiments may be possible.

  • Sample Preparation:

    • A constant concentration of the labeled target protein is mixed with a serial dilution of this compound.

    • The mixtures are loaded into capillaries.

  • Measurement:

    • An infrared laser creates a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in fluorescence is plotted against the this compound concentration.

    • The resulting binding curve is used to calculate the KD.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer picture of the experimental process and the potential biological context of this compound, the following diagrams have been generated.

G Experimental Workflow for this compound Target Identification and Binding Affinity Confirmation cluster_0 Target Identification cluster_1 Target Validation & Binding Affinity Quantification a Hypothetical Target Prediction (e.g., based on structural similarity to other isoflavones) b Affinity-based Pull-down Assays a->b c Mass Spectrometry to Identify Bound Proteins b->c d Recombinant Expression and Purification of Putative Target Protein c->d e Biophysical Assays d->e f Surface Plasmon Resonance (SPR) (ka, kd, KD) e->f g Isothermal Titration Calorimetry (ITC) (KD, n, ΔH, ΔS) e->g h Microscale Thermophoresis (MST) (KD) e->h

Caption: Workflow for identifying and validating this compound's protein targets.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus er_alpha_beta Estrogen Receptor α/β (ERα/ERβ) complex This compound-ER Complex er_alpha_beta->complex This compound This compound This compound->er_alpha_beta Binding ere Estrogen Response Element (ERE) complex->ere Translocation gene_transcription Gene Transcription ere->gene_transcription Activation/Repression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_transcription->cellular_response

References

From Benchtop to Bedside: A Comparative Guide on Amygdalin's Anti-Cancer Activity in In Vitro and Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the translation of in vitro findings of the controversial anti-cancer compound, amygdalin, to in vivo animal studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of amygdalin's performance in laboratory cell cultures versus its effects in animal models. Experimental data is presented to highlight the critical disparities and correlations, offering insights into the challenges of preclinical drug development.

Abstract

Amygdalin, a cyanogenic glycoside found in the seeds of many fruits, has been a subject of debate in the oncology community for decades. Promoted under the names "Laetrile" and "vitamin B-17," its efficacy as an anti-cancer agent remains controversial. While numerous in vitro studies have demonstrated its potential to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways in cancer cell lines, the replication of these findings in animal models has been less straightforward. This guide synthesizes the available data to provide a clear comparison of amygdalin's effects in these different research settings, detailing the experimental protocols and visualizing the reported mechanisms of action.

Table 1: Comparison of In Vitro and In Vivo Findings for Amygdalin
ParameterIn Vitro FindingsIn Vivo Findings (Animal Models)Key Discrepancies and Translational Challenges
Cytotoxicity Induces apoptosis in various cancer cell lines, including breast, lung, and bladder cancer cells, through increased expression of Bax and caspase-3, and decreased Bcl-2.[1][2]Limited evidence of significant tumor regression in animal models. The release of toxic hydrogen cyanide (HCN) is a major safety concern as it can occur in normal cells as well.[1][2]The targeted release of HCN in tumor cells is not reliably achieved in vivo, leading to systemic toxicity that limits the administrable dose.
Cell Proliferation Inhibits cell cycle progression in renal cancer cells by increasing the expression of p19, leading to G1-S phase arrest.[1][2]Studies on tumor growth inhibition in animal models have shown inconsistent results, with some showing slight reductions and others no significant effect.The complex tumor microenvironment in vivo can influence cancer cell proliferation in ways not captured by in vitro models.
Metastasis Reduces adhesion of cancer cells by decreasing integrin expression and inhibiting the Akt-mTOR pathway.[1][2]Limited and often conflicting data on the anti-metastatic effects of amygdalin in animal models.The multi-step process of metastasis in an organism is difficult to replicate in cell culture, making in vitro anti-adhesion effects poor predictors of in vivo anti-metastatic activity.
Inflammation Exhibits anti-inflammatory effects by inhibiting NF-κB and NLRP3 signaling pathways, reducing pro-inflammatory cytokines.[1]Some studies suggest potential anti-inflammatory effects in vivo, but this is not consistently linked to anti-cancer outcomes.The systemic inflammatory response in an animal is far more complex than the signaling pathways observed in isolated cell lines.

Detailed Experimental Protocols

In Vitro Apoptosis Assay (Example)
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of amygdalin (e.g., 10, 20, 50, 100 mg/mL) for 24, 48, and 72 hours.

  • MTT Assay: Cell viability is assessed using the MTT assay. After treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Western Blot Analysis: Protein expression of Bax, Bcl-2, and caspase-3 is determined by Western blotting. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vivo Tumor Xenograft Model (Example)
  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: 1 x 10^6 MCF-7 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. Amygdalin is administered daily via intraperitoneal injection at a pre-determined dose (e.g., 300 mg/kg body weight). The control group receives a vehicle control (e.g., saline).

  • Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Animal body weight and general health are monitored daily.

  • Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Visualizing Amygdalin's Reported Mechanisms

The following diagrams illustrate the signaling pathways reportedly modulated by amygdalin in in vitro studies and a typical experimental workflow for an in vivo study.

Amygdalin_In_Vitro_Pathway cluster_amygdalin Amygdalin Treatment cluster_cell Cancer Cell Amygdalin Amygdalin Akt Akt Amygdalin->Akt Integrins Integrins Amygdalin->Integrins NFkB NF-κB Amygdalin->NFkB NLRP3 NLRP3 Amygdalin->NLRP3 Bcl2 Bcl-2 Amygdalin->Bcl2 Bax Bax Amygdalin->Bax Caspase3 Caspase-3 Amygdalin->Caspase3 p19 p19 Amygdalin->p19 mTOR mTOR Akt->mTOR Adhesion Cell Adhesion mTOR->Adhesion Integrins->Adhesion Inflammation Inflammation NFkB->Inflammation NLRP3->Inflammation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle (G1-S) p19->CellCycle Proliferation Proliferation CellCycle->Proliferation

Caption: Amygdalin's reported in vitro signaling pathways.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Implantation Implant Cancer Cells (Xenograft) Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Animals into Control & Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Amygdalin (e.g., IP Injection) Randomization->Treatment_Admin Monitoring Monitor Tumor Growth & Animal Health Treatment_Admin->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumors & Tissues Endpoint->Data_Collection Analysis Perform Histological & Biochemical Analysis Data_Collection->Analysis

Caption: A typical workflow for an in vivo animal study.

References

Safety Operating Guide

Proper Disposal Procedures for Sayanedine and Cyanide-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The following document provides essential safety and logistical information for the proper disposal of Sayanedine, identified as the cyanide-containing compound Azanylidynetitanium(1+);cyanide, and other related cyanide-containing laboratory waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental hazards.

Immediate Safety and Handling Precautions

Cyanide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] It is imperative to handle these materials with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Avoid Acid Contact: Never allow cyanide salts to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[1]

  • Alkaline Conditions: Maintain alkaline conditions (pH > 10) when working with cyanide solutions to prevent the formation of HCN gas.[3]

  • Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. An eyewash station and safety shower must be immediately accessible.

  • Work Area: Line the work area with absorbent, leak-proof bench pads.[1]

  • Never Work Alone: Always work with a buddy when handling cyanide compounds.[1]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area if there is a risk of hydrogen cyanide gas release (e.g., if acid is nearby or a bitter almond odor is detected).[4] It is important to note that 20-60% of people cannot detect the odor of HCN.[4]

  • Alert: Notify your laboratory supervisor and institutional safety officer at once.

  • Cleanup: Only personnel trained in hazardous waste cleanup should address the spill. Use a spill kit containing an absorbent material and personal protective equipment. DO NOT use plain water to clean up a cyanide spill, as it can form hydrogen cyanide gas.[4] Decontaminate the area with a 10% bleach solution followed by a rinse with a pH 10 buffer solution.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately and seek emergency medical assistance.

  • Ingestion: Seek immediate emergency medical attention.

Disposal Plan: Alkaline Chlorination

The recommended method for the disposal of cyanide-containing waste in a laboratory setting is through oxidative degradation using alkaline chlorination. This two-stage process converts toxic cyanide into less harmful compounds.[3]

Disposal Workflow Diagram

cluster_prep Preparation cluster_stage1 Stage 1: Oxidation to Cyanate cluster_stage2 Stage 2: Oxidation to CO2 and N2 cluster_final Final Disposal A Cyanide Waste Collection (pH > 10) C Slowly add Hypochlorite to Cyanide Waste (Maintain pH 10-11) A->C B Prepare Alkaline Hypochlorite Solution B->C D Stir for 1-2 hours C->D E Test for complete Cyanide destruction D->E F Adjust pH to 8.5-9.0 E->F If Cyanide is destroyed G Add excess Hypochlorite F->G H Stir for 1 hour G->H I Neutralize to pH 7 H->I J Dispose down the drain with copious water (Check local regulations) I->J

Caption: Workflow for the alkaline chlorination of cyanide waste.

Quantitative Data for Disposal
ParameterStage 1: Oxidation to CyanateStage 2: Oxidation to CO2 and N2Neutralization
pH 10-118.5 - 9.0[3]~7
Oxidizing Agent Sodium Hypochlorite (Bleach)Sodium Hypochlorite (Bleach)-
Reaction Time 1-2 hours~1 hour-
Monitoring ORP: ~+250 mV[3] or Cyanide test stripsORP: ~+300 mV[3]pH paper or meter

Experimental Protocol: Laboratory-Scale Alkaline Chlorination of Cyanide Waste

This protocol is intended for the treatment of small quantities (not more than a few hundred grams) of cyanide waste.[2]

Materials:

  • Cyanide-containing waste solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~5.25%)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Beakers

  • Personal Protective Equipment (as listed above)

Procedure:

Stage 1: Oxidation of Cyanide to Cyanate

  • Preparation: Place the beaker containing the cyanide waste solution in a chemical fume hood on a stir plate and begin stirring.

  • pH Adjustment: Measure the pH of the waste solution. If the pH is below 10, slowly add 1 M sodium hydroxide solution until the pH is between 10 and 11. This is a critical step to prevent the release of hydrogen cyanide gas.[3]

  • Addition of Oxidant: Slowly and carefully add the sodium hypochlorite (bleach) solution to the stirring cyanide waste. A common recommendation is to use a 25% excess of hypochlorite.[5]

  • Reaction: Continue stirring the mixture at room temperature for at least 1-2 hours to ensure the complete oxidation of cyanide to the less toxic cyanate.

  • Verification (Optional but Recommended): If available, use cyanide test strips or an Oxidation-Reduction Potential (ORP) meter to confirm the absence of cyanide. The ORP should reach approximately +250 mV.[3]

Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen

  • pH Adjustment: Slowly add a dilute acid (e.g., 1 M hydrochloric acid) to the solution to lower the pH to between 8.5 and 9.0.[3]

  • Second Oxidation: Add more sodium hypochlorite solution to the mixture.

  • Reaction: Continue stirring for at least one hour. This step will oxidize the cyanate to carbon dioxide and nitrogen gas.

Final Disposal:

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH of approximately 7 by slowly adding either dilute acid or base as needed.

  • Disposal: The final, treated solution can typically be disposed of down the sanitary sewer with a large volume of water. However, it is crucial to consult your institution's specific guidelines and local regulations for hazardous waste disposal.[5] If the waste contains heavy metals, it should be disposed of as hazardous waste.[2]

Disclaimer: This information is intended for guidance and should be used in conjunction with your institution's specific safety protocols and in compliance with all applicable regulations. Always consult the Safety Data Sheet (SDS) for the specific chemicals you are working with.

References

Personal protective equipment for handling Sayanedine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Sayanedine" is not found in publicly available chemical databases. The following safety and handling information is based on the assumption that "this compound" is a chemical entity containing a cyanide group and therefore shares the hazardous properties of known cyanide compounds. The procedures outlined below are based on established safety protocols for handling highly toxic cyanide salts.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Hazard Identification and Summary

This compound is presumed to be a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1] It may also cause an allergic skin reaction, serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] Prolonged or repeated exposure can cause damage to organs, particularly the thyroid.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Contact with acids will release highly flammable and toxic hydrogen cyanide gas.[2][3]

Hazard Pictograms:

GHS05: Corrosion GHS06: Acute Toxicity (fatal or toxic) GHS08: Health Hazard GHS09: Hazardous to the Aquatic Environment

Exposure Limits and Quantitative Data

The following table summarizes established workplace exposure limits for related cyanide compounds. These should be strictly adhered to when handling this compound.

ParameterValueCompoundOrganization
Permissible Exposure Limit (PEL)0.05 mg/m³ (8-hour TWA)Inorganic Lead Compounds (as Lead)OSHA
Recommended Exposure Limit (REL)0.05 mg/m³ (10-hour TWA)Inorganic Lead Compounds (as Lead)NIOSH
Immediately Dangerous to Life or Health (IDLH)25 mg/m³ (as CN)CyanideNIOSH

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check manufacturer's data for breakthrough times.
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield must be worn over the goggles when handling solutions or powders.
Respiratory NIOSH-approved RespiratorFor solids, a P100 particulate respirator is required. For solutions or when there is a risk of hydrogen cyanide gas release, a full-facepiece respirator with appropriate cartridges (e.g., for acid gases and cyanides) or a self-contained breathing apparatus (SCBA) is mandatory.[3]
Body Laboratory Coat and Chemical-Resistant ApronA buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.
Feet Closed-toe ShoesShoes must be made of a non-porous material.

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent exposure.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • First Pair of Gloves: Put on the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: Perform a seal check and put on the respirator.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Second Pair of Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Laboratory Coat: Unbutton and remove the lab coat, folding it so the contaminated side is on the inside. Dispose of it in the appropriate waste stream.

  • Respirator: Remove the respirator without touching the front. Place it in a designated area for cleaning and maintenance.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • All work with this compound must be conducted in a certified chemical fume hood.[1]

  • Do not work alone. Ensure at least one other person is aware of the work being conducted.

  • A cyanide antidote kit must be readily available, and all personnel must be trained in its use.[4]

  • Avoid contact with acids, acid salts, and strong oxidizing agents.[2]

  • Do not eat, drink, or smoke in the laboratory.[5]

Spill Management:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully moisten the material with a compatible solvent (e.g., a basic solution) to prevent dust generation before cleaning up with a HEPA-filtered vacuum or absorbent pads.[4]

  • For liquid spills, use an inert absorbent material.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal:

  • All this compound waste (solid, liquid, and contaminated PPE) is considered hazardous waste.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Crucially, do not mix cyanide waste with acidic waste streams , as this will generate highly toxic hydrogen cyanide gas.[2][4]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_task Task Evaluation cluster_ppe PPE Requirements cluster_end Final Check start Handling this compound? task_type What is the task? start->task_type solid_ppe Handling Solid: - Double Gloves - Lab Coat - Goggles & Face Shield - P100 Respirator task_type->solid_ppe  Solid Weighing/ Transfer solution_ppe Handling Solution: - Double Gloves - Lab Coat & Apron - Goggles & Face Shield - Full-Face Respirator (Acid Gas/CN Cartridges) task_type->solution_ppe  Solution Prep/ Reaction risk_ppe High-Risk Operation (e.g., potential for gas release): - Full Chemical Suit - SCBA task_type->risk_ppe  Risk of Acid Contact proceed Proceed with work solid_ppe->proceed solution_ppe->proceed risk_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.